N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide
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Overview
Description
N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound that features a thienopyrimidine core, a piperidine ring, and a cyclopropanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Cyclopropanesulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperidine and thienopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines and alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1-(7-Methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid: Shares the thienopyrimidine and piperidine moieties but differs in the functional groups attached.
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a pyrrolo[2,3-d]pyrimidine core instead of thienopyrimidine.
Uniqueness
N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropanesulfonamide group, in particular, may contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-10-8-22-14-13(10)16-9-17-15(14)19-6-4-11(5-7-19)18-23(20,21)12-2-3-12/h8-9,11-12,18H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXGWXRIOBLNML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCC(CC3)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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